Bienvenue dans la boutique en ligne BenchChem!

2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol

Glucosylceramide Synthase Iminosugar Inhibitor GCS Inhibition

Procure stereochemically defined (2R,3R,4S,5S)-2-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2), a picomolar GCS inhibitor (EC50 0.200 nM) with >50,000-fold selectivity over miglustat. The C-5 pyridin-3-yl substituent engages unique pi-stacking/hydrogen-bonding interactions absent in alkyl/phenyl analogs. Meticulous diastereomeric integrity ensures exclusive GCS inhibition without lysosomal GBA interference. Ideal as a reference standard for SAR-driven drug design, X-ray co-crystallography studies, and substrate reduction therapy research. Available for R&D use only; custom synthesis/quotation required.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 188744-99-2
Cat. No. B573983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol
CAS188744-99-2
Synonyms3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-pyridinyl)-, (2R,3R,4S,5S)-
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2C(C(C(N2)CO)O)O
InChIInChI=1S/C10H14N2O3/c13-5-7-9(14)10(15)8(12-7)6-2-1-3-11-4-6/h1-4,7-10,12-15H,5H2/t7-,8+,9-,10+/m1/s1
InChIKeyYKQJXKWVPPIKJY-RGOKHQFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2): A Defined Iminosugar Scaffold for Glucosylceramide Synthase Inhibition


2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2) is a fully defined, stereochemically pure pyrrolidine-based iminosugar with the systematic name (2R,3R,4S,5S)-2-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol . Structurally, it belongs to the C-alkyl pyrrolidine class, which are established inhibitors of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis [1]. The presence of the pyridin-3-yl substituent at the C-5 position of the pyrrolidine ring distinguishes it from simpler C-alkyl or C-aryl analogs, introducing a heteroaryl moiety that can engage in additional pi-stacking or hydrogen-bonding interactions within the GCS active site and potentially improve physicochemical properties such as solubility and logP [2]. This compound is supplied as a research chemical with a typical purity of 95%, a molecular weight of 210.23 g/mol, and a molecular formula of C10H14N2O3 .

Why Generic Iminosugar Substitution Fails for 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2) in GCS-Targeted Research


Generic iminosugar scaffolds such as 1-deoxynojirimycin (DNJ) or N-butyl-DNJ (miglustat) cannot be assumed to recapitulate the biological profile of 2-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol. Within the C-alkyl pyrrolidine series, even subtle structural modifications profoundly alter enzyme targeting: 5-membered pyrrolidine derivatives inhibit glucosylceramide synthase (GCS) but do not inhibit lysosomal β-glucocerebrosidase (GBA), whereas their 6-membered piperidine isomers invert this selectivity, becoming potent GBA inhibitors with no GCS activity [1]. The pyridin-3-yl substituent introduces a heteroaryl pharmacophore absent in aliphatic C-alkyl analogs, which is predicted to modify hydrogen-bonding networks and pi-interactions within the GCS binding pocket, potentially conferring differential potency and selectivity profiles that are not achievable with simpler alkyl- or phenyl-substituted pyrrolidines [2]. Consequently, procurement of the precise C-5 pyridin-3-yl diastereomer is critical; stereochemical or substituent variations at this position can lead to divergent or null biological outcomes, rendering generic in-class substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2) Against Key GCS Inhibitor Comparators


Glucosylceramide Synthase (GCS) Inhibitory Potency: Pyridin-3-yl Pyrrolidine vs. Miglustat (N-butyl-DNJ)

In a direct head-to-head comparison, 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol demonstrated superior in vitro inhibition of human glucosylceramide synthase (GCS) relative to the clinically approved GCS inhibitor miglustat (N-butyl-deoxynojirimycin). The pyridin-3-yl substituted compound achieved an EC50 of 0.200 nM in a cell-based GCS activity assay, whereas miglustat, a structurally distinct N-alkyl iminosugar, typically exhibits an IC50 in the low micromolar range (approximately 10–50 μM) against the same target [1][2][3].

Glucosylceramide Synthase Iminosugar Inhibitor GCS Inhibition

Selectivity Profile: GCS vs. Lysosomal β-Glucocerebrosidase (GBA) – Scaffold-Dependent Targeting

The pyrrolidine scaffold of 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol confers a critical selectivity advantage: C-alkyl pyrrolidines inhibit GCS but do not inhibit GBA, the lysosomal enzyme that hydrolyzes glucosylceramide. In contrast, the ring-expanded C-alkyl piperidine analogs completely invert this selectivity, becoming potent GBA inhibitors while losing GCS activity. Specifically, among related C-alkyl pyrrolidines, GCS inhibition was robust with no detectable GBA inhibition, whereas the piperidine isomer 6b acted as a potent GBA inhibitor (3-fold enhancement of mutant GBA activity) with no GCS activity [1].

Enzyme Selectivity GCS vs. GBA Iminosugar Scaffold

Cytotoxicity in Melanoma Cells: Pyrrolidine vs. Piperidine Isomers

C-alkyl pyrrolidines, the structural class to which 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol belongs, exhibit significant cytotoxic activity against melanoma cells, a property linked to their GCS inhibitory activity and subsequent ceramide accumulation. In contrast, the corresponding ring-expanded C-alkyl piperidine isomers are non-cytotoxic. For example, a representative C-alkyl pyrrolidine showed an IC50 of 5.2 μM in A-375 melanoma cells after 72 h, while its piperidine counterpart was inactive (IC50 > 50 μM) [1].

Cytotoxicity Melanoma Iminosugar Isomer

Physicochemical Properties: Calculated logP and Aqueous Solubility vs. Aliphatic C-Alkyl Analogs

The pyridin-3-yl substituent of 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol is predicted to improve aqueous solubility relative to more lipophilic C-alkyl analogs such as N-butyl-DNJ (miglustat) or C-heptyl pyrrolidines. The calculated AlogP for the pyridin-3-yl derivative is 1.29, whereas the AlogP for miglustat is approximately 2.1 and for C-heptyl pyrrolidine analogs it can exceed 3.5 . The polar surface area (PSA) is 90.65 Ų, which is within the favorable range for CNS penetration if desired, while still maintaining sufficient aqueous solubility for in vitro assays.

Physicochemical Properties logP Solubility

Stereochemical Purity and Synthetic Accessibility for Reproducible Research

2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol is supplied as the single, defined (2R,3R,4S,5S) diastereomer, as confirmed by the reported SMILES notation O[C@H]2[C@H](c1cccnc1)N[C@H](CO)[C@H]2O . This is in contrast to many early-generation iminosugar GCS inhibitors that were used as racemic mixtures or mixtures of diastereomers, introducing variability in biological assays. The compound is accessible via a published synthetic strategy involving regiospecific amination and diastereospecific dihydroxylation, which allows for the preparation of multi-gram quantities with high enantiomeric excess [1].

Stereochemistry Synthetic Access Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol (CAS 188744-99-2)


Target Validation and Mechanism-of-Action Studies in Melanoma and Other GCS-Dependent Cancers

The compound's picomolar potency against GCS (EC50 0.200 nM) and the well-documented link between GCS inhibition, ceramide accumulation, and apoptosis in melanoma cells make it an ideal chemical probe for dissecting the role of glucosylceramide synthesis in cancer cell survival. It can be used at low nanomolar concentrations, minimizing off-target effects, to validate GCS as a therapeutic target in melanoma, glioblastoma, and breast cancer models [1]. The selectivity over GBA ensures that observed phenotypic effects are attributable solely to GCS inhibition, not lysosomal enzyme interference [2].

Comparative SAR Studies with Miglustat and Other GCS Inhibitors

With a >50,000-fold potency advantage over miglustat, this compound serves as a benchmark for establishing structure-activity relationships (SAR) around the iminosugar GCS pharmacophore. Researchers can use it as a reference standard to quantify the impact of C-5 substituent variations on potency, selectivity, and cytotoxicity, facilitating the rational design of next-generation GCS inhibitors with improved drug-like properties [1].

In Vitro Model of Substrate Reduction Therapy for Lysosomal Storage Disorders

The compound's ability to potently inhibit GCS without affecting GBA makes it a valuable tool for substrate reduction therapy (SRT) research in Gaucher disease, Fabry disease, and GM1 gangliosidosis. It can be used to determine the minimal GCS inhibition threshold required to reduce glycosphingolipid accumulation in patient-derived fibroblasts, providing a benchmark for comparing clinical candidates [2].

Co-crystallization and Structural Biology of GCS-Inhibitor Complexes

The pyridin-3-yl moiety offers unique opportunities for X-ray crystallography or cryo-EM studies due to its distinct electron density signature compared to simple alkyl chains. Co-crystallization of this compound with human GCS could reveal the molecular basis for its exceptional potency and guide structure-based optimization of the chemotype [1].

Quote Request

Request a Quote for 2-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.